molecular formula C10H13N3O2 B10960814 N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide

N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide

Cat. No.: B10960814
M. Wt: 207.23 g/mol
InChI Key: FEXRRGJXXGSHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazino group attached to an oxoacetamide moiety, with a 2,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 2,4-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazino group under mild conditions.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with receptors in the central nervous system, affecting neurotransmitter pathways.

Comparison with Similar Compounds

    Amitraz: A related compound with similar structural features, used as an insecticide and acaricide.

    N-(2,4-dimethylphenyl)formamide: Another similar compound with applications in organic synthesis.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C10H13N3O2/c1-6-3-4-8(7(2)5-6)12-9(14)10(15)13-11/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

FEXRRGJXXGSHRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.